Journal Name:Journal of Materials Chemistry A
Journal ISSN:2050-7488
IF:14.511
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-a/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2505
Publishing Cycle:
OA or Not:Not
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04338J
This study reported a novel class of antiperovskites Rb3X(Se & Te)I, which have strong lattice anharmonicity. Within this type of antiperovskite, we have achieved the separation of phonon and electron transport at the atomic level, allowing it to simultaneously meet low thermal conductivity and high electrical conductivity requirements. At room temperature, considering the quartic anharmonicity correction to phonon frequencies, the lattice thermal conductivities of Rb3SeI and Rb3TeI are only 0.44 W m−1 K−1 and 0.16 W m−1 K−1, making them excellent thermal insulating materials. At the same time, the nearly flat band and high degeneracy characteristics of the valence band maximum contribute to a high power factor in Rb3X(Se & Te)I. At 800 K, the figure of merit ZT values of p-type doped Rb3SeI and Rb3TeI can reach 1.91 and 3.07, far exceeding those of traditional thermoelectric (TE) materials. These results not only reveal that Rb3X(Se & Te)I is a class of high-performance TE materials but also provide new insights for the search and design of high-performance TE materials.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04541B
Monograin powder technology is one possible path to developing sustainable, lightweight, flexible, and semi-transparent solar cells, which might be ideal for integration with various building and product elements. In recent years, the main research focus of monograin technology has centered around understanding the synthesis and optoelectronic properties of kesterite-type absorber materials. Among these, Cu2ZnSnS4 (CZTS) stands out as a promising solar cell absorber due to its favorable optical and electrical characteristics. CZTS is particularly appealing as its constituent elements are abundant and non-toxic, and it currently holds the record for highest power conversion efficiency (PCE) among emerging inorganic thin-film PV candidates. Despite its advantages, kesterite solar cells' PCE still falls significantly behind the theoretical maximum efficiency due to the large VOC deficit. This review explores various strategies aimed at improving VOC losses to enhance the overall performance of CZTS monograin layer solar cells. It was found that low-temperature post-annealing of CZTS powders reduced Cu–Zn disordering, increasing Eg by ∼100 meV and VOC values; however, achieving the optimal balance between ordered and disordered regions in kesterite materials is crucial for enhancing photovoltaic device performance due to the coexistence of ordered and disordered phases. CZTS alloying with Ag and Cd suppressed non-radiative recombination and increased short-circuit current density. Optimizing Ag content at 1% reduced CuZn antisite defects, but higher Ag levels compensated for acceptor defects, leading to reduced carrier density and decreased solar cell performance. Co-doping with Li and K resulted in an increased bandgap (1.57 eV) and improved VOC, but further optimization is required due to a relatively large difference between measured and theoretical VOC. Heterojunction modifications led to the most effective PCE improvement in CZTS-based solar cells, achieving an overall efficiency of 12.06%.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05384A
Converting Cr(VI) to Cr(III) and subsequent precipitation of Cr(III) represents an efficient approach for wastewater treatment. Although it is possible to eliminate Cr(III) by adjusting the pH to elicit precipitation, this method is expensive and can lead to secondary pollution. Herein, we report a composite (C-S-U) composed of calcium silicate hydrate (C-S-H) and UiO-66-NH2 nanoparticles (UN NPs). We demonstrated a remarkable synergistic effect for the purification of total chromium concentration (Cr(T)) attributed to the affinity of Cr(III) to C-S-H, coupled with the Cr(III) sorption-enhanced photocatalysis. C-S-U exhibited a significantly enhanced photocatalytic rate (0.052 min−1) for Cr(VI) but also delivered outstanding sorption capacity (217.9 mg g−1) towards Cr(III). Cr(T) could be reduced to an ultra-low level (∼0.007 mg L−1) within 90 min. Meanwhile, regeneration of Cr(III)-passivated C-S-U and Cr recollection was achieved. Electrochemical analysis and X-ray photoelectron spectroscopy were undertaken to reveal the mechanism of removal.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05035A
Solid oxide fuel cells (SOFCs) represent a class of energy conversion devices that exhibit exceptional efficiency in the direct conversion of chemical energy from diverse fuel sources into electricity. The cathode, which is responsible for the oxygen reduction reaction (ORR) and electron transfer in the cell, plays a critical role in determining the overall performance of SOFCs. In recent years, triple conducting perovskite (TCP) materials have attracted increasing attention as cathode materials for SOFCs due to their excellent electrocatalytic activity, high electronic and ionic conductivity, and thermal stability at high temperatures. This review paper provides a comprehensive overview of the TCP cathode materials used in SOFCs. In this paper, we first introduce the basic principles and working mechanism of SOFCs. Then, we discuss the current research status of the TCP cathodes, including their compositions, structures, and performance characteristics. Moreover, we highlight the recent advances in the development of new cathode materials and strategies to enhance the overall performance of SOFCs. Finally, we provide insights into the future research directions and potential applications of TCP cathodes in SOFCs. This review aims to offer a comprehensive understanding of the TCP cathodes and facilitate the development of more efficient and cost-effective SOFCs.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA03720G
In order to realize the high-power operation of low-cost proton exchange membrane fuel cells, it is urgent to solve the problem of oxygen mass transfer in a low Pt loading cathode at high current density. More exactly, the high local oxygen transport resistance (Rionomer) originating from the dense ionomer film on the Pt surface results in significant voltage losses. Herein, this paper proposes an exceptionally simple and cost-effective strategy to precisely regulate a Pt/ionomer interface to decrease Rionomer only by introducing hydrophobic nano-SiO2 into a cathode catalyst layer. As a result, the cathode catalyst layer modified by nano-SiO2 with a particle size of 10 nm and a content of 10% exhibits optimal mass transfer characteristics, and a specific Pt/ionomer interface with low Rionomer is established. The microstructure characterization of the catalyst layer confirms that the majority of ionomer adheres to nano-SiO2 particles and evenly distributes around the Pt/C agglomerates. Moreover, the stronger affinity of nano-SiO2 to ionomer is verified by molecular dynamics simulation. Collectively, the ability of nano-SiO2 to capture ionomer effectively reduces the ionomer density on the Pt surface, thus establishing a highly efficient oxygen-delivering Pt/ionomer interface. This work highlights an extremely promising method for Pt/ionomer interface construction of catalyst layer with high oxygen mass-transfer characteristics.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90246C
The first page of this article is displayed as the abstract.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05382B
Ion exchange membranes (IEMs) have been extensively investigated as diaphragm materials for vanadium flow batteries (VFBs). However, current IEMs made of polymers still encounter challenges in ion selectivity (trade-off between ionic conductivity and vanadium resistance) and long-term stability (mechanical durability and chemical stability). Herein, fluorinated poly(aryl piperidinium) (PFDP) membranes without ether bonds are proposed to address these dilemmas. Microphase separation channels enriched with quaternary ammonium groups allow acceleration of ion transport while effectively rejecting vanadium ions. The ether-free polymer backbone and fluorinated structure can synergistically improve the stability of the IEM. The results indicate that the prepared PFDP membranes possess both excellent ion selectivity and stability, such as area resistance up to 0.17 Ω cm2, low vanadium permeability (<1.4 × 10−8 cm2 min−1) and dimensional swelling (swelling ratio < 8% in the electrolyte), high tensile strength (∼60 MPa) and chemical stability (>28 days in the antioxidant test). Benefiting from these advantages, the single-cell assembled with PFDP-90 has a high efficiency at 120 mA cm−2, especially the excellent energy efficiency (up to 84.3%), as well as shows stable cycling over 1000 cycles at 120 mA cm−2. This work provides new insights into advanced diaphragm materials at the molecular level.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90245E
A graphical abstract is available for this content
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90244G
A graphical abstract is available for this content
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA03434H
The acceleration of the development and breakthrough of molten salt electrolytic preparation for Mg–La alloys can be facilitated by gaining insights into the local structure evolution and thermophysical properties of NaCl–KCl–MgCl2–LaCl3 (NKML) melt. Herein, we developed interatomic potentials for the NKML melt using a concurrent learning strategy. Notably, this is the first time that machine learning methods have been employed for this purpose. The performance of the deep potential (DP) model was assessed by calculating the root mean square errors of energy and force. The maximum root mean square error observed for energy was 1.14 meV per atom, while for force, it was 41.48 meV Å−1. These results indicate that a well-trained DP model is capable of accurately representing the potential energy surface of the NKML system. The local structure of NKML in short-range and intermediate-range order was predicted using DP model-driven molecular dynamics (DPMD) simulations. The evolution pattern of the NKML local structure was analyzed using various techniques, including the partial radial distribution function, potential of mean force, coordination number distribution, angular distribution function, and partial structure factor. A comprehensive analysis was conducted on the thermophysical properties that play a crucial role in the electrolysis process. These properties include density, self-diffusion coefficient, shear viscosity, and ionic conductivity. The analysis focused on their dependence on temperature and MgCl2 concentration.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90253F
A graphical abstract is available for this content
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90252H
A graphical abstract is available for this content
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA03623E
As a paradigm shift in the field of catalysis, zeolitic imidazolate frameworks (ZIFs) have recently gained significant attention as promising materials given their outstanding catalytic performance and stability in hydrogenation reactions. With their remarkable surface areas and customizable features, ZIFs hint at a future of eco-friendly catalysis. However, the influence of ZIFs' pore structure on their catalysis remains unclear. To overcome this challenge, the present paper proposes how the albumin protein (Pro) can be encapsulated in situ in the ZIF-8 architecture, as well as the design of interface engineering heterojunctions between ZIF-8 and layered double hydroxides (LDHs), resulting in a fresh area of newly synthesized materials far exceeding the performance of the vast majority of catalysts examined thus far. The approach involved the initial mixing of Pro and 2-methylimidazole (2-Mim), followed by the addition of Zn2+ ions. Subsequently, a hierarchical hollow structure coupled with a shell protection strategy was applied to construct three-dimensional (3D) core–shell Pro@ZIF-8-LDH heterostructured nanoflowers that exposed enriched active sites and exhibited strong inter- and intra-molecular interactions. Our results suggest that the incorporation of Pro promotes catalytic activity, provides more active sites, and facilitates the synergistic effects of various interactions. The experimental results demonstrated the remarkable efficiency of the resulting Pro@ZIF-8-LDH catalyst. It exhibited a substantial improvement in reducing 4-nitrophenol to 4-aminophenol, achieving an impressive 97% efficiency. Importantly, this exceptional performance was sustained over 8 consecutive cycles, demonstrating that the incorporation of proteins, alongside the design of interface engineering heterojunctions between ZIF-8 and Co-LDH, not only enhances catalytic performance but also ensures stability over multiple cycles. The effective architectural design proposed in this work, coupled with a deeper understanding of the formation mechanism and interfacial interaction, provides not only a design direction for improving catalytic activity but also opens up new horizons in the construction of other porous materials-derived architectures with promising potential for material science, in the hope of promoting the continued development of this young field.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90111D
Correction for ‘Hydrothermal synthesis of α-MnO2 and β-MnO2 nanorods as high capacity cathode materials for sodium ion batteries’ by Dawei Su, et al., J. Mater. Chem. A, 2013, 1, 4845–4850, https://doi.org/10.1039/C3TA00031A.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05646E
The advancement of highly efficient low-cost bi-functional electrocatalysts for water-splitting has significant importance in solving the energy crisis by producing an environment-friendly green energy. Herein, we have synthesized an efficient and durable class of NiV layered double hydroxide (LDH) on nickel foam (NF) as an electrocatalyst, which is improved synergistically in a structural way, and tuned electronically by Se inclusion. Surprisingly, after selenization, the LDH structure remains intact, confirming the successful doping of selenide ions in place of hydroxide in the core lattice structure of LDH. This is a very rare case of anion doping, which dramatically boosts the activity of OER, HER, and TWS. Experimental analysis proves that in 1 M KOH solution, Se-NiV LDH demands only 198 mV and 85 mV overpotentials for OER and HER, respectively, to attain the current density of 50 mA cm−2. A 2-fold enhancement in the turnover frequency (TOF) value has also been observed in comparison to the bare electrocatalyst, which is superior to most of the previously reported Se-based LDHs. The total water splitting study of Se-NiV LDH shows a 1.54 V cell-voltage value to reach 10 mA cm−2 current density with impressive 50 h stability. The observed downshift of the band-gap value from the Tauc-plot clearly explains both the improvement of the charge transfer kinetics and the electronic conductivity of the catalyst. Overall, our study provides a unique strategy to prepare the barely explored anion-doped bifunctional LDH and study its activity and stability towards total water splitting application.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04886A
Aqueous Zn-ion batteries (AZIBs) are promising candidates for next generation energy devices owing to their intrinsic safety. However, some irreversible issues, such as dendrite growth, hydrogen evolution and parasitic reactions, seriously limit their practical application. Functional interfacial layers, as a successful solution, can efficiently enhance the performance of AZIBs. Nevertheless, how to achieve accurate in situ construction and multifunctional design of the interface layer remains a great challenge. Herein, we propose a novel and universal in situ electropolymerization strategy that induces radical polymerization via electroreduction of initiators to construct an interfacial layer on the surface of Zn foil. The in situ electropolymerization strategy strengthens the binding force between the interfacial layer and Zn substrate, which leads to high rate cycle stability. Furthermore, a bio-inspired nacre like multifunctional interface layer was constructed via the in situ electropolymerization. Inspired by the brick–mortar structures of nacre, the inorganic conductive layered MXene and organic sodium polyacrylate (PAAS) are tactfully used as the hard and soft phases to assemble an organic–inorganic hybrid interface layer onto the Zn electrode (MX/PAAS@Zn). On one hand, due to the organic–inorganic hybrid structure, the MX/PAAS@Zn exhibits excellent mechanical properties, which effectively inhibit dendrites. On the other hand, the plentiful zincophilic carboxyl functional groups can effectively adsorb the Zn2+ and promote homogeneous deposition. The multifunctional modified Zn electrodes can effectively accelerate the Zn deposition kinetics and suppress dendrites, corrosion, and hydrogen evolution side reactions. As a result, the symmetric cell using MX/PAAS@Zn exhibits stable and reversible Zn stripping/plating, such as a high transference number (tZn2+) of 0.80 and an extremely low polarization voltage of ≈75 mV for 400 h at a terrifyingly high current density of 10 mA cm−2 and 10 mA h cm−2. The MX/PAAS@Zn//α-MnO2 batteries exhibit a negligible capacity decay rate of 0.023% for 1800 cycles at 1 A g−1, and maintain a capacity retention rate of 84% over approximately 600 cycles at 0.2 A g−1. The in situ electropolymerization of a biomimetic interfacial layer represents a promising strategy for promoting the practical application of high performance aqueous zinc-ion batteries.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04568D
Hybrid organic–inorganic perovskites (HOIPs) can be molecularly engineered to exhibit diverse functionalities such as chirality, ferroelectricity and photovoltaics. To date, research on layered HOIPs has mostly focused on Ruddlesden–Popper (RP) or Dion–Jacobson (DJ) type structural motifs. From the viewpoint of synthetic chemistry, it is interesting to explore structural motifs beyond these well-studied classes using rational synthetic routes. Here we report the synthesis of a new family of layered HOIPs named diammonium-halide-diammonium (DHD) perovskites. A DHD perovskite is distinguished by its organic ‘spacer’ layer consisting of diammonium-halide-diammonium. Based on the DHD perovskite family, we have successfully synthesized the elusive iodide-based lead-free double perovskite systems. We present the key chemical and structural design considerations for Cu+/Bi3+ and Ag+/Bi3+ DHD double perovskite systems, using 3-aminopyrrolidinium (3AP) and ethylenediammonium (ED) as the organic A-site cation. Finally, ferroelectricity can be achieved by introducing chiral 3-aminopyrroline cations into the crystal structure, which demonstrates the structure flexibility and potential applications of this new class of perovskites.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05203F
Notorious dendrite growth is the major cause of low coulombic efficiency and safety issues in Li metal batteries, which is highly related to the crystallographic features of Li crystals. Generally, Li dendrites tend to grow on the (110) crystal face with the lowest surface energy. However, the understanding of deposited Li morphology evolution is still unexplored in terms of the changes in the exposure possibility of various Li crystal faces. Herein, we report isotropic Li growth by minimizing the surface energy discrepancy of lithium crystal faces to induce homogeneous Li deposition. Using DFT calculations, the surface energy discrepancy decreased from 0.17 to 0.1 J cm−2 after manipulation. The yielded dendrite-free Li anode exhibited long-term cycling for 4000 hours at 3 mA cm−2 for 3 mA h cm−2 in symmetric cells and exhibited extraordinary performance of up to 10 mA cm−2 with a capacity of 10 mA h cm−2. Moreover, 91.5% capacity retention was achieved in LFP full cells cycled at 1C for about 650 times.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05002E
High-throughput design offers a promising way to expedite the de novo design of novel energetic molecules, but achieving this goal necessitates accurate methods for property prediction and efficient schemes for molecular screening. Two approaches for generating energetic molecules are proposed, based on a generative model and a fragment docking scheme, respectively. A high-throughput computation (HTC) workflow based on quantum chemistry is developed for energetic molecule design. Machine learning models are established for predicting crystal density, enthalpy of formation, R–NO2 bond dissociation energy, detonation velocity, detonation pressure, detonation heat, detonation volume and detonation temperature, yielding coefficients of determination (R2) of 0.928, 0.948, 0.984, 0.989, 0.986, 0.986, 0.990 and 0.995, respectively. Thereby, an easy-to-use platform named Energetic Materials Studio (EM-Studio) integrates all the methods and models. Therein, five modules, EM-Generator, EM-QC, EM-DB, EM-ML and EM-Visualizer, work for molecule generation, HTC-aided molecule design, data management, machine learning prediction, and human–computer interaction, respectively. The effectiveness and capabilities of EM-Studio in HTC- and AI-aided molecular design are demonstrated through two cases of fused-ring energetic molecules.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA02329J
MnP4 has recently been identified as a possible negative electrode for Li-ion batteries. This study shows that this material can also perform as a negative electrode for Na-ion batteries (SIBs), demonstrating that a suitable electrode formulation allows an exceptional performance, i.e., a stable specific capacity of 1000 mA h g−1 after 50 cycles, much higher than that of hard-carbon-based anodes currently used in SIBs. The combination of operando X-ray diffraction, ex situ Mn K-edge X-ray absorption spectroscopy (XAS) and NMR spectroscopy reveals a complex conversion mechanism with the formation of numerous amorphous sodiated phosphide species. 31P and 13Na NMR were particularly effective in identifying these species, demonstrating that their formation is dependent on the preparation of the electrode, especially the amount of carbon additive. XAS analysis, on the other hand, proved the complete reversibility of the mechanism, including the reformation of MnP4 during the desodiation process.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.90 | 99 | Science Citation Index Science Citation Index Expanded | Not |
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